molecular formula C10H11FO2 B6329161 2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane CAS No. 773094-53-4

2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane

Cat. No. B6329161
CAS RN: 773094-53-4
M. Wt: 182.19 g/mol
InChI Key: NXCJLRCQNQALAM-UHFFFAOYSA-N
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Description

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Synthesis Analysis

The synthesis of fluorides has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . Enzymatic methods for the synthesis of fluorinated compounds have been summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .


Molecular Structure Analysis

The molecular structures of similar compounds have been calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .


Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Moreover, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane: can be utilized in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound can act as a precursor for boron reagents that participate in these reactions, offering a pathway to synthesize complex organic molecules with high precision .

Synthesis of Fluorinated Pyridines

The compound may serve as an intermediate in the synthesis of fluorinated pyridines. These pyridines are crucial in medicinal chemistry due to their unique physical, chemical, and biological properties. They are often used in the development of pharmaceuticals and agrochemicals, highlighting the importance of 2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane in these syntheses .

Development of Imaging Agents

2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane: could be a key ingredient in the preparation of 18 F-substituted pyridines , which are of special interest as potential imaging agents. These agents are used in various biological applications, including local radiotherapy for cancer .

Mechanism of Action

The mechanism of action of fluorinated compounds is complex and depends on the specific compound and its application. For example, some fluorinated compounds are used as enzyme inhibitors or specific ligand drugs .

Safety and Hazards

The safety and hazards of fluorinated compounds depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for specific safety and hazard information .

Future Directions

The future development trends of fluorinated compounds are also outlined . This review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCJLRCQNQALAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane

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